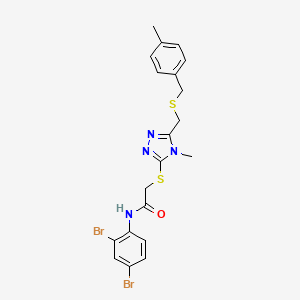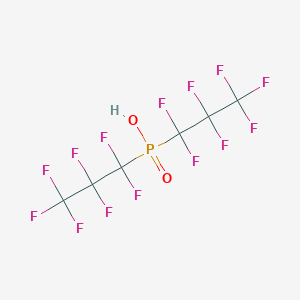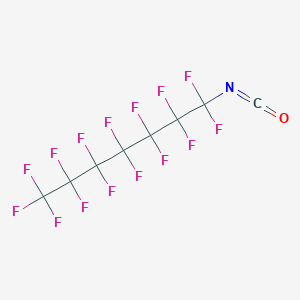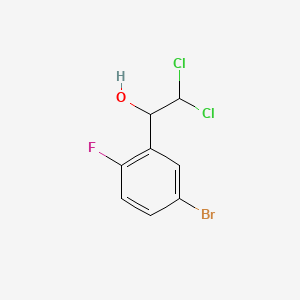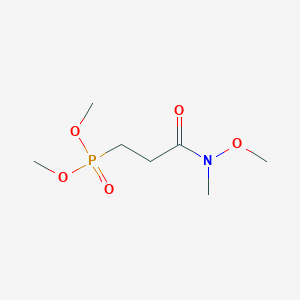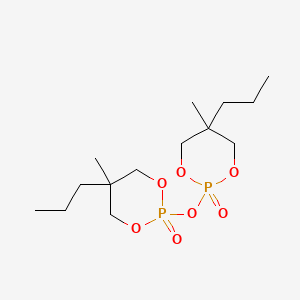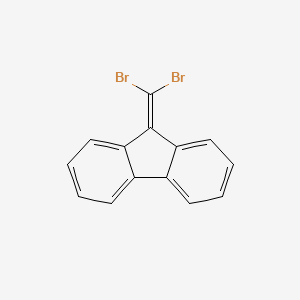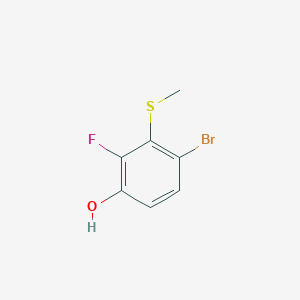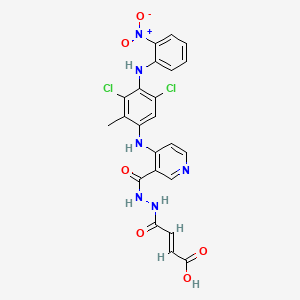![molecular formula C18H22N8O4 B14760659 8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 7252-38-2](/img/structure/B14760659.png)
8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione is a complex organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial purposes .
Analyse Chemischer Reaktionen
Types of Reactions
8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Wissenschaftliche Forschungsanwendungen
8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying purine chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular processes and potential as a biochemical probe.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other bioactive compounds.
Wirkmechanismus
The mechanism of action of 8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives: Known for their analgesic and anti-inflammatory properties.
1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde: Another xanthine derivative with similar structural features.
Uniqueness
What sets 8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione apart is its unique propyl chain and trimethyl substitution, which confer distinct biological activities and chemical reactivity. These structural features make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
7252-38-2 |
|---|---|
Molekularformel |
C18H22N8O4 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H22N8O4/c1-22-10(21-14-12(22)16(28)26(5)18(30)24(14)3)8-6-7-9-19-11-13(20-9)23(2)17(29)25(4)15(11)27/h6-8H2,1-5H3,(H,19,20) |
InChI-Schlüssel |
UGLNWWGMHZEWGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


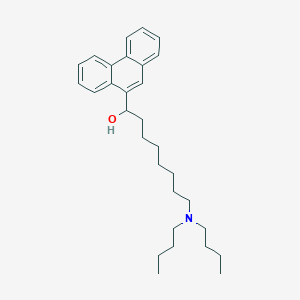
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
